molecular formula C10H11ClN2O B12997654 2-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile

2-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile

Cat. No.: B12997654
M. Wt: 210.66 g/mol
InChI Key: SUKWRERXCDTVFN-UHFFFAOYSA-N
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Description

2-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile is an organic compound with the molecular formula C10H11ClN2O It is a derivative of propanenitrile, featuring an amino group, a chloro-substituted methoxyphenyl ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile typically involves multi-step organic reactions. One common method starts with the nitration of 3-chloro-4-methoxyaniline to form 3-chloro-4-methoxy-2-nitroaniline. This intermediate is then reduced to 3-chloro-4-methoxy-2-aminophenylamine. The final step involves the reaction of this intermediate with acrylonitrile under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

2-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid
  • 2-Amino-3-(3-chloro-4-methoxyphenyl)propanoate
  • 2-Amino-3-(3-chloro-4-methoxyphenyl)propanamide

Uniqueness

2-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrile group, in particular, allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biological Activity

2-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile, also referred to as (3S)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by various studies and data.

Structural Characteristics

The compound is characterized by the following structural features:

  • Amino Group : Contributes to basicity and potential interactions with biological targets.
  • Chloro-Substituted Aromatic Ring : Enhances lipophilicity and may influence receptor binding.
  • Methoxy Group : Impacts electronic properties and solubility.

The molecular formula is C10_{10}H10_{10}ClN1_{1}O1_{1}, with a molecular weight of 211.65 g/mol. These features facilitate interactions with various biological systems, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research indicates that (3S)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile exhibits promising antimicrobial activity against several bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16.4 µM
Escherichia coli12.4 µM
Klebsiella pneumoniae16.1 µM

These findings suggest that the compound could be developed further as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of (3S)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile has been explored through various assays. Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

A study demonstrated that certain derivatives exhibited submicromolar activity against cancer cell lines, indicating their potential as therapeutic agents in oncology .

Enzyme Inhibition

The compound's structural characteristics suggest it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been hypothesized to interact with enzymes related to neurotransmission, potentially modulating biochemical pathways that are crucial for cellular functions .

The mechanism of action for (3S)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile is likely multifaceted:

  • Binding to Receptors : The compound may bind to specific receptors, influencing signal transduction pathways.
  • Modulation of Enzymatic Activity : By inhibiting certain enzymes, it may alter metabolic processes crucial for disease progression.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in treating diseases:

  • Chagas Disease Treatment : Similar nitrile compounds have shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. These studies emphasize the need for novel treatments with fewer side effects compared to current therapies .
  • Cancer Therapeutics : Research on related structures has revealed significant anticancer properties, leading to further investigations into their mechanisms and potential clinical applications .

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

2-amino-3-(3-chloro-4-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2O/c1-14-10-3-2-7(5-9(10)11)4-8(13)6-12/h2-3,5,8H,4,13H2,1H3

InChI Key

SUKWRERXCDTVFN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C#N)N)Cl

Origin of Product

United States

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